4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid
Overview
Description
4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid is an organic compound that features a pyrrole ring substituted with acetyl and methyl groups, linked to a benzoic acid moiety. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid typically involves multi-step organic reactions. One possible route could be:
Formation of the pyrrole ring: This might involve the reaction of a suitable diketone with an amine under acidic conditions.
Substitution reactions: Introduction of acetyl and methyl groups onto the pyrrole ring through Friedel-Crafts acylation and alkylation.
Coupling with benzoic acid: The pyrrole derivative can be coupled with a benzoic acid derivative using a suitable coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the pyrrole ring.
Reduction: Reduction reactions could target the acetyl group, converting it to an alcohol.
Substitution: Electrophilic substitution reactions could occur on the aromatic ring of the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (for halogenation) or nitrating agents (for nitration).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid could have various applications:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible therapeutic applications if the compound exhibits biological activity.
Industry: Use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The acetyl and methyl groups could play roles in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid derivatives: Compounds with similar structures but different substituents.
Other pyrrole derivatives: Compounds like 2,5-dimethylpyrrole or acetylpyrrole.
Uniqueness
The unique combination of the pyrrole ring with specific acetyl and methyl substitutions, along with the benzoic acid moiety, could confer unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-[(3-acetyl-2,5-dimethylpyrrol-1-yl)methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-10-8-15(12(3)18)11(2)17(10)9-13-4-6-14(7-5-13)16(19)20/h4-8H,9H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLZCFSYVKZRTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=C(C=C2)C(=O)O)C)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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